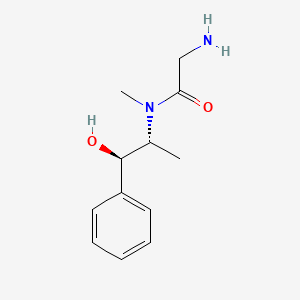
(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE is a chiral compound derived from pseudoephedrine, a well-known decongestant
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE typically involves the reaction of (R,R)-(+)-pseudoephedrine with glycine derivatives under specific conditions. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the pseudoephedrine and glycine moieties.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or aromatic compounds.
Scientific Research Applications
Chemistry: (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. For instance, the (R,R)-configuration may enhance its interaction with certain biological targets, leading to distinct pharmacological effects.
Comparison with Similar Compounds
(S,S)-(-)-Pseudoephedrine glycinamide: The enantiomer of (R,R)-(-)-PSEUDOEPHEDRINE GLYCINAMIDE, which may exhibit different biological activities and chemical reactivity.
Ephedrine glycinamide: A structurally related compound with similar applications but different stereochemistry.
Norephedrine glycinamide: Another related compound with variations in its pharmacological profile.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3/t9-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASDPMXCBLHKCI-SKDRFNHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is (R,R)-(+)-Pseudoephedrine glycinamide used in the synthesis of complex molecules like (-)-quinocarcin?
A1: (R,R)-(+)-Pseudoephedrine glycinamide serves as a crucial starting material for synthesizing optically active α-amino aldehydes, key intermediates in the production of (-)-quinocarcin. [, ] Specifically, it's used to create both N-protected α-amino aldehyde 1 and C-protected α-amino aldehyde derivative 2. [] This directed condensation of these aldehydes allows for the enantioselective synthesis of (-)-quinocarcin, a natural antiproliferative agent. [, ]
Q2: Can you elaborate on the role of (R,R)-(+)-Pseudoephedrine glycinamide in achieving enantioselectivity during these reactions?
A2: (R,R)-(+)-Pseudoephedrine glycinamide functions as a chiral auxiliary, meaning it's a chiral molecule temporarily incorporated into the synthesis to direct the stereochemical outcome. [] Its presence in 1 and 2 leads to diastereomeric transition states during the condensation and subsequent Strecker reaction. [] This difference in transition state energy favors the formation of one enantiomer over the other, ultimately yielding enantioenriched (-)-quinocarcin. []
Q3: Are there any other applications of (R,R)-(+)-Pseudoephedrine glycinamide in asymmetric synthesis besides (-)-quinocarcin?
A3: Yes, (R,R)-(+)-Pseudoephedrine glycinamide is highly valuable for synthesizing various α-amino acids. For instance, it enables the preparation of L-allylglycine and N-Boc-L-allylglycine through alkylation reactions. [] This highlights its versatility in constructing different chiral molecules beyond (-)-quinocarcin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

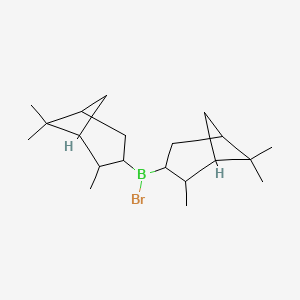
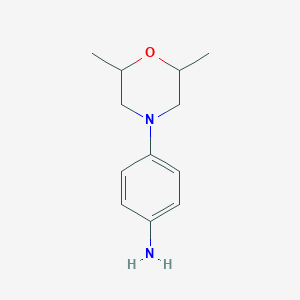
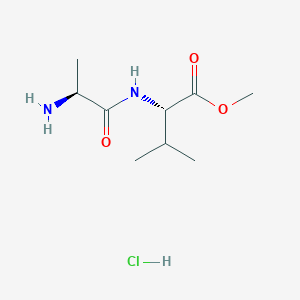
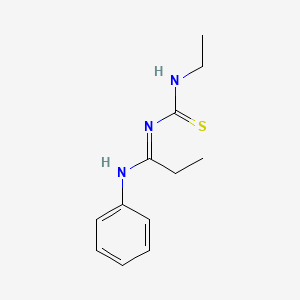
![tert-butyl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1142029.png)
